molecular formula C6H12ClNO2 B1477963 2-(3-Methylazetidin-1-yl)acetic acid hydrochloride CAS No. 1803590-99-9

2-(3-Methylazetidin-1-yl)acetic acid hydrochloride

Cat. No.: B1477963
CAS No.: 1803590-99-9
M. Wt: 165.62 g/mol
InChI Key: DMYJJZXKJKOVAG-UHFFFAOYSA-N
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Description

“2-(3-Methylazetidin-1-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is used for pharmaceutical testing . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11NO2.ClH/c1-5-2-7(3-5)4-6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 165.62 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidin-2-one derivatives, including 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, have been synthesized and shown to possess antibacterial and antifungal properties. These findings suggest that modifications of the azetidinone core structure, similar to 2-(3-Methylazetidin-1-yl)acetic acid hydrochloride, can lead to significant biological activity, potentially offering new avenues for the development of antimicrobial agents (Walsh et al., 1996).

Antibacterial and Antifungal Activity

  • Research on azetidinone derivatives has identified compounds with potent antibacterial activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa. These studies underscore the therapeutic potential of azetidinone modifications for addressing challenging bacterial infections (Sendai et al., 1985).

Antitumor and Antimicrobial Activities

  • Novel N-arylpyrazole-containing enaminones, derived from azetidinone structures, have shown promising antitumor and antimicrobial activities. This highlights the potential of azetidinone derivatives in contributing to the development of new therapeutic agents for treating cancer and microbial infections (Riyadh, 2011).

Corrosion Inhibition

  • Azetidinone derivatives have also been explored for their potential in corrosion inhibition, particularly for protecting oil well tubular steel in acidic environments. This application suggests a role for azetidinone compounds in industrial settings, extending their utility beyond biomedical applications (Yadav et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(3-methylazetidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5-2-7(3-5)4-6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYJJZXKJKOVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-99-9
Record name 1-Azetidineacetic acid, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803590-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methylazetidin-1-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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